5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole
Overview
Description
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole: is an organic compound with the molecular formula C7H2Br2F2O2 and a molecular weight of 315.89 g/mol . This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzo[d][1,3]dioxole ring structure . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole typically involves a multi-step synthetic route. One common method starts with the reaction of 2,3,4,5-tetrabromophenol with chloromethane to form 2,3,4,5-tetrabromophenol methyl ether . This intermediate is then subjected to bromination and fluorination reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their structure and function . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Comparison: 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of both bromine and fluorine atoms on the benzo[d][1,3]dioxole ring, which imparts distinct chemical properties and reactivity . Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
5,6-dibromo-2,2-difluoro-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHVNKLTLCORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628862 | |
Record name | 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149045-80-7 | |
Record name | 5,6-Dibromo-2,2-difluoro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149045-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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